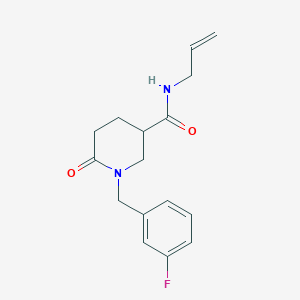
2-benzoyl-3-(4-fluorobenzyl)naphthoquinone
Vue d'ensemble
Description
2-benzoyl-3-(4-fluorobenzyl)naphthoquinone, also known as BF-8, is a synthetic compound that has been used in scientific research for its various biological activities. BF-8 is a member of the naphthoquinone family, which are compounds known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. It has also been found to inhibit the JAK/STAT pathway, which is involved in immune function and cancer growth.
Biochemical and Physiological Effects:
2-benzoyl-3-(4-fluorobenzyl)naphthoquinone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone has been found to modulate the immune system by increasing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone in lab experiments is its diverse biological activities, which make it useful for studying various cellular pathways. Additionally, 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone is relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of using 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone.
Orientations Futures
There are several future directions for research on 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific cancer types it may be effective against. Additionally, more research is needed to fully understand the mechanism of action of 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone and to identify potential targets for drug development. Finally, more studies are needed to assess the safety and toxicity of 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone in vivo.
Méthodes De Synthèse
2-benzoyl-3-(4-fluorobenzyl)naphthoquinone can be synthesized using a multi-step process starting from 2-hydroxy-1,4-naphthoquinone. The first step involves the conversion of 2-hydroxy-1,4-naphthoquinone to 2-bromo-1,4-naphthoquinone. The bromine atom is then replaced with a benzoyl group using a Friedel-Crafts acylation reaction. The final step involves the substitution of the benzoyl group with a 4-fluorobenzyl group using a nucleophilic substitution reaction.
Applications De Recherche Scientifique
2-benzoyl-3-(4-fluorobenzyl)naphthoquinone has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. 2-benzoyl-3-(4-fluorobenzyl)naphthoquinone has also been found to have antiviral activity against the hepatitis B virus.
Propriétés
IUPAC Name |
2-benzoyl-3-[(4-fluorophenyl)methyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FO3/c25-17-12-10-15(11-13-17)14-20-21(22(26)16-6-2-1-3-7-16)24(28)19-9-5-4-8-18(19)23(20)27/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFKDXQSILLGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=O)C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198049 | |
| Record name | 2-Benzoyl-3-[(4-fluorophenyl)methyl]-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-[(4-fluorophenyl)methyl]-1,4-naphthalenedione | |
CAS RN |
39196-20-8 | |
| Record name | 2-Benzoyl-3-[(4-fluorophenyl)methyl]-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39196-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoyl-3-[(4-fluorophenyl)methyl]-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-butyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133276.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6133283.png)
![1-(2-methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6133290.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B6133311.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6133313.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6133314.png)
![8-[(3-chlorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6133315.png)
![3-chloro-N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B6133325.png)
![N-benzyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6133333.png)
![N-(4-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6133338.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-isopropoxypropyl)propanamide](/img/structure/B6133349.png)
![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)
![1-(3-{[(1-benzothien-2-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6133367.png)